molecular formula C11H12N2O2 B2545918 2-cyano-N-(2-methoxybenzyl)acetamide CAS No. 309944-13-6

2-cyano-N-(2-methoxybenzyl)acetamide

Cat. No.: B2545918
CAS No.: 309944-13-6
M. Wt: 204.229
InChI Key: ODIXCBJYTYTCGK-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications

Photoreactivity in Model Compounds

  • Photoreactivity Study : Molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide were studied for their photoreactivity. These compounds, under irradiation at 363 nm, showed a decomposition rate influenced by the type of linkage and substitution on the benzyl groups. The study highlights the influence of electronic characteristics on the photoreactivity of these compounds (Katritzky et al., 2003).

Antitumor Activities

  • Anti-tumor Properties : Research has shown that derivatives of 2-cyano-N-(2-methoxybenzyl)acetamide, such as 5-acetamido-1-(methoxybenzyl) isatin, inhibit the proliferation of tumor cell lines and can induce apoptosis in leukemia cells. This highlights its potential as an antitumor agent (Zhang et al., 2019).

Enzymatic Reactions

  • Enzymatic Reactions : The enzyme Lipase B from Candida antarctica was studied for its ability to catalyze the enantioselective transesterification of compounds structurally related to this compound. This has implications in synthesizing insect growth regulators (Brunet et al., 1999).

Metabolic Studies

  • Metabolic Pathways : Studies on N-Benzylphenethylamines, which include N-2-methoxybenzylated compounds, have revealed insights into their metabolism in different species. Such studies are crucial for understanding the biotransformation of these compounds (Šuláková et al., 2021).

Synthesis and Chemical Reactivity

  • Synthesis and Reactivity : The compound has been used as an important intermediate in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Gouda et al., 2015).

Applications in Dye and Textile Industry

  • Dye and Textile Applications : Derivatives of this compound have been used in the synthesis of novel antimicrobial dyes for textile finishing, showcasing its utility in industrial applications (Shams et al., 2011).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-cyano-N-(2-methoxybenzyl)acetamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

Properties

IUPAC Name

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXCBJYTYTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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